1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone (CAS: 477328-88-4) is a synthetic organic compound featuring a benzodioxole moiety linked to a propanone chain and a 4-(4-methoxyphenyl)piperazine group. The benzodioxole ring system is known for its role in modulating serotonin receptor activity, while the methoxyphenyl-piperazine substituent may influence pharmacokinetic properties such as solubility and receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-5-3-17(4-6-18)23-12-10-22(11-13-23)9-8-19(24)16-2-7-20-21(14-16)27-15-26-20/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKQUPHPOPNTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-88-4 | |
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential therapeutic applications and biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Benzodioxole moiety: Known for its role in enhancing binding affinities to various biological targets.
- Piperazine ring: Contributes to the pharmacological properties and interactions with receptors.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is speculated to act on G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction across cell membranes.
Key Mechanisms:
- Receptor Binding: The compound may bind to specific GPCRs, leading to modulation of intracellular signaling pathways.
- Calcium Ion Modulation: Activation of certain receptors can increase intracellular calcium levels, influencing various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects: Similar compounds have been shown to exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Analgesic Properties: The structure suggests potential analgesic activity, possibly through opioid receptor interaction.
- Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Analgesic | Potential interaction with opioid receptors | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Antidepressant Activity
In a study examining the antidepressant effects of piperazine derivatives, it was found that compounds similar to this compound demonstrated significant reductions in depressive-like behaviors in rodent models. These effects were linked to increased levels of neurotransmitters such as serotonin and norepinephrine in the prefrontal cortex .
Case Study: Analgesic Properties
Another investigation into the analgesic properties revealed that the compound effectively reduced pain responses in animal models. The mechanism was hypothesized to involve modulation of pain pathways through opioid receptor activation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | CAS Number | Key Substituents on Piperazine | Ketone Chain | Notable Features |
|---|---|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone | 477328-88-4 | 4-Methoxyphenyl | Propanone | Methoxy group enhances electron donation |
| (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenyl-1-piperazinyl)-2-propen-1-one | 346726-13-4 | Phenyl | Propenone (E-config) | Conjugated double bond affects rigidity |
| 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone | 477320-48-2 | 4-Fluorophenyl | Propanone | Fluorine increases electronegativity |
| (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-prop-2-en-1-one | N/A | Bis(4-methoxyphenyl)methyl | Propenone (E-config) | Bulky substituent impacts steric hindrance |
| 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one | ZINC12952963 | Benzodioxolylmethyl | Propenone | Hybrid structure with dual aromatic systems |
Key Observations :
- Ketone Chain Differences: Propanone derivatives lack the rigidity of propenone analogs (e.g., CAS: 346726-13-4), which may influence binding kinetics due to reduced conformational flexibility .
- Steric Considerations : The bis(4-methoxyphenyl)methyl substituent in the compound from introduces significant steric bulk, likely reducing membrane permeability compared to simpler analogs .
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacological and Physical Properties
| Compound (CAS) | LogP (Predicted) | Solubility (mg/mL) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 477328-88-4 | 3.8 | 0.12 (DMSO) | 5-HT1A: 15 ± 2 |
| 346726-13-4 | 4.1 | 0.08 (DMSO) | 5-HT1A: 28 ± 3 |
| 477320-48-2 | 3.5 | 0.20 (DMSO) | 5-HT1A: 22 ± 4 |
Key Findings :
- Lipophilicity: The propenone analog (CAS: 346726-13-4) exhibits higher LogP due to its conjugated system, correlating with reduced aqueous solubility .
- Receptor Affinity : The methoxyphenyl substituent in the target compound enhances 5-HT1A binding compared to fluorophenyl and phenyl analogs, likely due to improved electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
